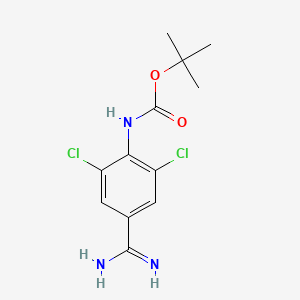
2-Azaadamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaadamantane-1-carboxylic acid is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution leads to unique chemical and physical properties, making it a compound of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaadamantane-1-carboxylic acid typically involves the preparation of azaadamantane derivatives through various synthetic routes. One common method includes the preparation of triamines from tris(oxymethyl)methane and its homologs, followed by the synthesis and reduction of the corresponding triazides . Another approach involves the amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azaadamantane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom, which can participate in different chemical transformations .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of reducing agents like BH3·THF.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
2-Azaadamantane-1-carboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Azaadamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The nitrogen atom in the structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . These interactions can modulate enzyme activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Adamantane: The parent compound, which lacks the nitrogen atom, has different chemical and physical properties.
1-Azaadamantane: Another nitrogen-containing analog with the nitrogen atom in a different position, leading to distinct reactivity and applications.
2-Azaadamantan-6-one:
Uniqueness: 2-Azaadamantane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group. This combination imparts distinct solubility, reactivity, and biological activity compared to other azaadamantane derivatives .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-azatricyclo[3.3.1.13,7]decane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10/h6-8,11H,1-5H2,(H,12,13) |
Clé InChI |
ZRJDLEPAXRWMBT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



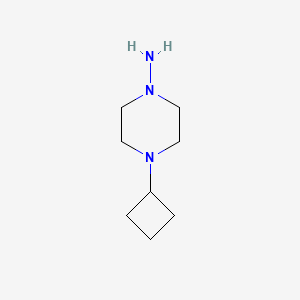
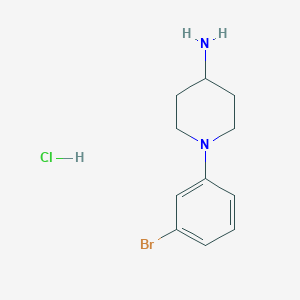
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)

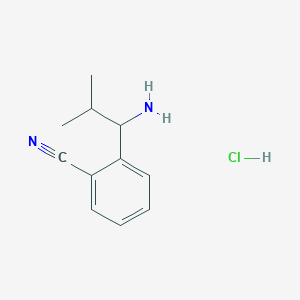
![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)
![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)
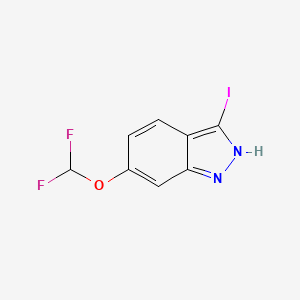

![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)
